3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE
Overview
Description
3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and propanamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-methoxyphenyl)propanal and 3-(4-methoxyphenyl)propionic acid . These intermediates are then subjected to amide coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogens or nitrating agents
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-(4-Methoxyphenyl)-1-propanol
- 3-(4-methoxyphenyl)propanal
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual methoxyphenyl groups and propanamide linkages make it particularly versatile for various applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-[3-(4-methoxyphenyl)propanoylamino]propyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-28-20-10-4-18(5-11-20)8-14-22(26)24-16-3-17-25-23(27)15-9-19-6-12-21(29-2)13-7-19/h4-7,10-13H,3,8-9,14-17H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOQXAJQCIGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCNC(=O)CCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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